N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide, also known as BPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCA is a pyrazole derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.
Scientific Research Applications
Treatment of Generalized Epilepsies
“N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide” derivatives have been discovered as potent, selective, and brain-penetrating T-type calcium channel blockers . These compounds have shown excellent efficacy in a rodent model of generalized absence-like epilepsy . T-type calcium channels play a key role in neuronal excitability and burst firing, and selective triple T-type calcium channel blockers could offer a new way to treat various CNS disorders, particularly epilepsy .
Optimization of Solubility and Brain Penetration
The optimization of these compounds has focused mainly on solubility and brain penetration . This is crucial for ensuring that the drug can reach its target in the central nervous system (CNS) and exert its therapeutic effect .
Identification of Ames Negative Aminopyrazole
During the optimization process, an Ames negative aminopyrazole was identified as a putative metabolite of this compound series . This is significant as it indicates that the compound is unlikely to be mutagenic, which is an important consideration in drug development .
Development of New 1,4-Benzodiazepines
The research has led to the identification of new 1,4-benzodiazepines as brain penetrant and selective triple T-type calcium channel blockers . These compounds have improved physicochemical properties, solubility, and metabolic stability .
Radiosynthesis and Evaluation
“N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide” has been used in the radiosynthesis and evaluation of a novel monoacylglycerol lipase radiotracer . This could potentially have applications in imaging studies and the investigation of diseases where monoacylglycerol lipase is implicated .
Mechanism of Action
Target of Action
Related compounds have been found to interact with t-type calcium channels . These channels play a crucial role in neuronal excitability and burst firing .
Mode of Action
These compounds block human T-type channels in a state-dependent manner, with higher affinity for inactivated channels .
Pharmacokinetics
Related compounds have been optimized for solubility and brain penetration , which are critical factors for bioavailability.
Result of Action
Related compounds that block t-type calcium channels have shown efficacy in rodent models of generalized absence-like epilepsy .
properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2-chloroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)14-11-6-7-16(15-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQHAOXKPRSPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.